1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea typically involves the reaction of furan-2-ylmethanol with m-tolyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the tolyl moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: m-Toluidine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and methoxyethyl group can interact with enzymes and receptors, leading to various biological effects. The tolyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(m-tolyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is unique due to the presence of the methoxyethyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-5-3-6-12(9-11)17-15(18)16-10-14(19-2)13-7-4-8-20-13/h3-9,14H,10H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPBSCNCTWINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.